3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a large group of natural products . It has a molecular weight of 339.35 .
Synthesis Analysis
The synthesis of similar compounds often involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Scientific Research Applications
Sigma-2 Receptor Probe Development
- Sigma-2 Receptor Affinity : The compound "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide" (RHM-1), closely related to the query compound, was identified as having a high affinity for sigma-2 receptors. This was determined through radiolabeling studies, indicating its potential as a sigma-2 receptor probe for in vitro studies. The higher affinity of RHM-1 compared to other ligands suggests its utility in exploring sigma-2 receptor's role in various physiological processes and diseases, including cancer and neurological disorders (Jinbin Xu et al., 2005).
Synthetic Routes and Chemical Structures
- Enantioselective Synthesis : Research on the synthetic pathways to produce various alkaloids highlights the versatility of compounds structurally similar to the query compound. Through controlled deprotonation and alkylation, researchers have developed methods for the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This process underscores the significance of these compounds in synthesizing complex natural products with potential therapeutic applications (Nancy Blank & T. Opatz, 2011).
Potential in PET Imaging and Cancer Research
- PET Imaging of Solid Tumors : Fluorine-18 labeled benzamide analogues, structurally related to the query compound, have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). Such compounds, due to their moderate to high affinity for sigma2 receptors, present a promising avenue for non-invasively assessing tumor characteristics and monitoring treatment response in oncology (Z. Tu et al., 2007).
Implications for Drug Discovery and Development
- Cobalt-promoted Dimerization : Cobalt-promoted dimerization of aminoquinoline benzamides, a process relevant to the synthesis of compounds like the one , provides a novel method for constructing complex molecules. This technique could facilitate the development of new pharmaceuticals by enabling the synthesis of diverse and complex structures from simpler precursors (Liene Grigorjeva & Olafs Daugulis, 2015).
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-15-7-6-14(10-12(15)5-9-18(21)22)20-19(23)13-4-8-16(24-2)17(11-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBDWKBXDFPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.